molecular formula C8H11N5O2 B100806 3-Aminobenzene-1,2-dicarbohydrazide CAS No. 16031-26-8

3-Aminobenzene-1,2-dicarbohydrazide

Cat. No.: B100806
CAS No.: 16031-26-8
M. Wt: 209.21 g/mol
InChI Key: UMULKNIDVSBBLE-UHFFFAOYSA-N
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Description

3-Aminobenzene-1,2-dicarbohydrazide is a benzene derivative featuring two carbohydrazide (-CONHNH₂) groups at the 1- and 2-positions and an amino (-NH₂) group at the 3-position.

Properties

CAS No.

16031-26-8

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

3-aminobenzene-1,2-dicarbohydrazide

InChI

InChI=1S/C8H11N5O2/c9-5-3-1-2-4(7(14)12-10)6(5)8(15)13-11/h1-3H,9-11H2,(H,12,14)(H,13,15)

InChI Key

UMULKNIDVSBBLE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)N)C(=O)NN)C(=O)NN

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)NN)C(=O)NN

Other CAS No.

16031-26-8

Synonyms

3-aminobenzene-1,2-dicarbohydrazide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups
3-Aminobenzene-1,2-dicarbohydrazide* C₈H₈N₄O₂ 192.18 2 carbohydrazides, 1 amino
4-Nitrobenzene-1,2-dicarbohydrazide C₈H₅N₃O₄ 207.14 2 carbohydrazides, 1 nitro
3-Aminophthalic acid C₈H₇NO₄ 181.15 2 carboxylic acids, 1 amino
1,2-Dibenzoylhydrazine C₁₄H₁₂N₂O₂ 240.26 2 benzoyl groups, 1 hydrazine

*Inferred from structural analogs.

Key Observations :

  • Functional Groups: The carbohydrazide derivatives differ from carboxylic acids (3-aminophthalic acid) in reactivity. Carbohydrazides can form hydrazones, while carboxylic acids participate in esterification or salt formation .
  • Substituent Effects: The amino group in the 3-position (vs. nitro in 4-nitrophthalhydrazide) enhances nucleophilicity, enabling reactions like diazotization or cross-coupling .

Physical and Chemical Properties

Compound Solubility Melting Point (°C) Stability
This compound* Low in water ~250–300 (decomposes) Sensitive to oxidation
4-Nitrobenzene-1,2-dicarbohydrazide Insoluble in water Not reported Explosive due to nitro group
3-Aminophthalic acid Moderate (polar solvents) >300 Stable as hydrochloride salt
1,2-Dibenzoylhydrazine Soluble in DMF 220–225 Stable under inert conditions

Key Observations :

  • Solubility : Carbohydrazides generally exhibit lower water solubility than carboxylic acids due to reduced polarity.
  • Stability: The nitro group in 4-nitrophthalhydrazide introduces instability and explosive hazards, whereas the amino group in this compound may require protection from oxidation .

Key Observations :

  • Pharmaceuticals: 3-Aminophthalic acid derivatives are linked to drug development (e.g., Apremilast impurities) .
  • Energetic Materials : Nitro-substituted carbohydrazides are precursors in explosives .

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